molecular formula C10H10N2 B1360274 5-Methyl-1-phenyl-1H-pyrazole CAS No. 6831-91-0

5-Methyl-1-phenyl-1H-pyrazole

Cat. No. B1360274
CAS RN: 6831-91-0
M. Wt: 158.2 g/mol
InChI Key: GIPOQOUSJKAZMC-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-1H-pyrazole is a compound with the molecular formula C10H10N2. It is a member of the pyrazole family, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . The pyrazole ring is considered an interesting class in drug discovery due to its broad spectrum of biological activities . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, 5-Amino-3-methyl-1-phenylpyrazole is an aminopyrazole derivative that reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1-phenyl-1H-pyrazole has been analyzed using single crystal X-ray structural analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-1-phenyl-1H-pyrazole include a molecular weight of 158.20 g/mol, a topological polar surface area of 17.8 Ų, and a complexity of 141 .

Scientific Research Applications

Structural and Spectral Analysis

  • Experimental and Theoretical Studies : 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of 5-Methyl-1-phenyl-1H-pyrazole, has been studied for its structural and spectral properties. This includes NMR, FT-IR spectroscopy, and X-ray diffraction techniques, contributing to the understanding of the molecule's properties (Viveka et al., 2016).

Pharmaceutical Applications

  • Protein Kinase B Inhibition : 5-Methyl-4-phenyl-1H-pyrazole has been identified as a novel inhibitor of protein kinase B (PKB), an important target in cancer therapy. This discovery was made through fragment-based lead discovery and structural design (Saxty et al., 2007).
  • Antibacterial Activity : Certain derivatives of 5-Methyl-1-phenyl-1H-pyrazole have been synthesized and shown to possess significant antibacterial properties. This includes activity against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Research has been conducted on the synthesis, characterization, and X-ray diffraction of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. These studies are crucial for understanding the properties and potential applications of these compounds (Viveka et al., 2016).

Dyeing Properties and Applications

  • Dyeing Properties : The use of pyrazole derivatives in the synthesis of new dyes has been explored. This includes the development of azo and bisazo dyes derived from 5-pyrazolones, which have applications in textile dyeing and possibly biological properties (Bagdatli et al., 2012).

Anticancer Research

  • Potential Antiproliferative Agents : Novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. These compounds have shown potential as antiproliferative agents in the treatment of breast cancer and leukemia (Ananda et al., 2017).

Catalysis and Organic Synthesis

  • Catalyzed N–N Coupling and Ring Cleavage Reaction : The electrochemically catalyzed N–N coupling and ring cleavage reaction of 1H-pyrazoles, including 3-methyl-5-phenyl-1H-pyrazole, has been investigated. This research contributes to the development of new methods in organic synthesis (Zandi et al., 2021).

Safety And Hazards

5-Methyl-1-phenyl-1H-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Given the broad spectrum of biological activities of pyrazole derivatives, there is significant interest in further studying these compounds. Future research could focus on developing new synthesis methods, investigating the mechanism of action, and exploring potential applications in medicine and other fields .

properties

IUPAC Name

5-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-7-8-11-12(9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPOQOUSJKAZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218464
Record name 1H-Pyrazole, 5-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-phenyl-1H-pyrazole

CAS RN

6831-91-0
Record name 1H-Pyrazole, 5-methyl-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole, 5-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
Ş Saçmacı, Ş Kartal - analytica chimica acta, 2008 - Elsevier
A method for speciation, preconcentration and separation of Fe(II) and Fe(III) in different matrices was developed using solvent extraction and flame atomic absorption spectrometry. 4-…
Number of citations: 43 www.sciencedirect.com
KB Umesha, KML Rai, MAH Nayaka - International journal of …, 2009 - ncbi.nlm.nih.gov
Cycloaddition of nitrile imines 4 generated in situ by the catalytic dehydrogenation of diphenyl hydrazones 3 using Chloramine-T (CAT) as oxidant in glacial acetic acid with enolic form …
Number of citations: 36 www.ncbi.nlm.nih.gov
S Viveka, G Vasantha, Dinesha, S Naveen… - … Crystals and Liquid …, 2016 - Taylor & Francis
The present study describes the synthesis, spectroscopic, and single crystal X-ray structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. The pyrazole ester of …
Number of citations: 2 www.tandfonline.com
S Viveka, G Vasantha, Dinesha, S Naveen… - Research on Chemical …, 2016 - Springer
… of our work on the synthesis and discovery of pyrazole derivatives [6, 15, 25–27], herein we describe the synthesis and structural investigations of 5-methyl-1-phenyl-1H-pyrazole-4-…
Number of citations: 6 link.springer.com
SM Gomha, AS Shawali… - Turkish Journal of …, 2014 - journals.tubitak.gov.tr
A new, less expensive, solvent-free procedure was developed for the synthesis of some new derivatives of various fused heterocyclic ring systems, namely azolopyridazine, …
Number of citations: 45 journals.tubitak.gov.tr
JH Zhou, LW Zheng, MC Yan, MJ Shi, J Liu… - Journal of …, 2017 - hindawi.com
The crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate has been determined by X-ray single crystal diffraction. The crystal of the title …
Number of citations: 2 www.hindawi.com
MR Shaaban, TMA Eldebss… - Journal of Chemical …, 2010 - journals.sagepub.com
… Thus, (E)-1-(5-methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one (2) was obtained from the reaction of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole (1) with N, N-…
Number of citations: 14 journals.sagepub.com
C Arıcı, D Ülkü, M Saçmacı, ŞH Üngören… - … Section E: Structure …, 2004 - scripts.iucr.org
In the title compound, C13H12N2O3, the phenyl ring is nearly planar, with a maximum deviation of 0.012 (1) Å. The pyrazole ring is planar and forms a 48.45 (5) dihedral angle with the …
Number of citations: 3 scripts.iucr.org
SW Wang, LR Wen, YF Miao - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
(IUCr) N′-(2,3-Dimethoxybenzylidene)-5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide … N'-(2,3-Dimethoxybenzylidene)-5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide top …
Number of citations: 1 scripts.iucr.org
MR Shaaban, TMA Eldebss… - Journal of …, 2008 - Wiley Online Library
… 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole reacts with dimethylformamide dimethylacetal (DMF-DMA) to afford the corresponding (E)1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(N,N-…
Number of citations: 35 onlinelibrary.wiley.com

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